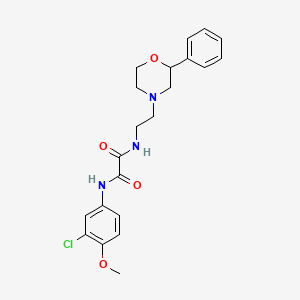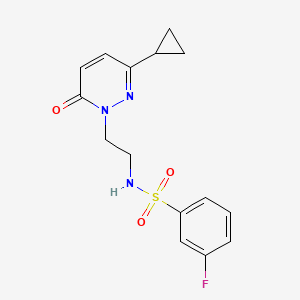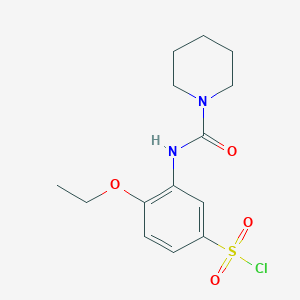
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as CMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPO is a chelating agent that can selectively bind to metal ions, making it useful in the extraction and separation of rare earth elements from ores. It also has potential applications in nuclear waste management and as a radioprotective agent.
Wissenschaftliche Forschungsanwendungen
Polymer Applications
A novel cationic polymer, synthesized through free-radical polymerization and subsequent quaternization, demonstrates a unique light-switchable feature from cationic to zwitterionic form. This polymer's ability to condense and release double-strand DNA upon light irradiation and switch antibacterial activity showcases its potential in biotechnology and material science (Sobolčiak et al., 2013).
Environmental Science
In environmental science, the photoassisted Fenton reaction has been explored for the complete oxidation of organic contaminants in water. This method demonstrates a mild and effective remedy for diluting pesticide wastes by achieving rapid decomposition and mineralization of harmful substances into less hazardous forms (Pignatello & Sun, 1995).
Organic Chemistry
Organic chemistry explores the synthesis of di- and mono-oxalamides through novel synthetic approaches. One such approach involves the classical Meinwald rearrangement and a new rearrangement sequence, demonstrating an operationally simple and high-yielding methodology for producing these compounds (Mamedov et al., 2016).
Electrophilic Boronation
The study on electrophilic boronation of a benzyl ketone, resulting in the synthesis of specific boron heterocycles, highlights the potential for creating new compounds with unique properties. These findings have implications for further research in the development of novel boron-containing organic molecules (Arcus et al., 1993).
Adsorption and Mobility in Soil
Research on the adsorption and mobility of chloroacetamide herbicides in soil, influenced by wheat straw and irrigation, offers insights into environmental behavior and efficacy of these compounds in agricultural settings. This knowledge is crucial for optimizing herbicide application and minimizing environmental impact (Banks & Robinson, 1986).
Wirkmechanismus
Target of Action
Compounds with similar structures have been involved in the development of a (2a) and a (3) adenosine receptor antagonists . These receptors play a crucial role in various physiological processes, including neurotransmission and inflammation.
Mode of Action
It’s worth noting that similar compounds inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that the compound might interact with its targets by inhibiting certain enzymatic reactions, leading to changes in neurotransmitter levels.
Biochemical Pathways
Given its potential role as a monoamine oxidase inhibitor , it could affect pathways related to neurotransmitter metabolism. This could have downstream effects on neural signaling and potentially influence mood and behavior.
Result of Action
If it acts as a monoamine oxidase inhibitor , it could potentially increase the levels of certain neurotransmitters in the brain, leading to changes in neural signaling.
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-28-18-8-7-16(13-17(18)22)24-21(27)20(26)23-9-10-25-11-12-29-19(14-25)15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBHFBIMBIMHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2997839.png)



![Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997846.png)
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2997848.png)


![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2997854.png)
![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2997855.png)